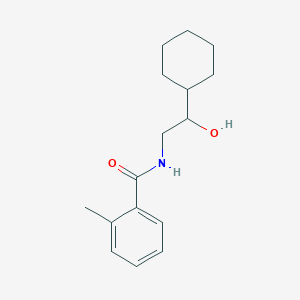

N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-12-7-5-6-10-14(12)16(19)17-11-15(18)13-8-3-2-4-9-13/h5-7,10,13,15,18H,2-4,8-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVHLTVOOQCYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

For industrial-scale production, the process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative coupling agents and catalysts that are more cost-effective and environmentally friendly may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of cyclohexyl-2-ketoethyl-2-methylbenzamide or cyclohexyl-2-carboxyethyl-2-methylbenzamide.

Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

- The cyclohexyl group in the target compound is replaced by a branched 1,1-dimethylethyl chain.

- The methyl group is located at the meta position (3-methylbenzamide) instead of ortho.

Functional Comparison :

- Both compounds possess N,O-bidentate directing groups, facilitating coordination with metals.

- Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, achieving full characterization via NMR, IR, and X-ray crystallography .

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Structural Differences :

- The cyclohexyl-hydroxyethyl group is replaced by an anthraquinone-derived substituent.

- The methyl group remains at the ortho position.

Functional Comparison :

- The anthraquinone moiety introduces electron-withdrawing effects, which may enhance the directing group’s ability to stabilize metal complexes during C–H activation .

- Synthesized via coupling 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, achieving 94% yield with acid chloride methods versus 24% using DCC/DMAP coupling .

- Demonstrated utility in ruthenium-catalyzed C–H arylation, highlighting its efficiency in forming γ-arylated products .

N-(2-Cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide

Structural Differences :

- The benzamide group is replaced by a sulfonamide, altering electronic properties.

- A para-methyl group is present on the benzene ring.

Functional Comparison :

- The cyclohexyl-hydroxyethyl group is retained, suggesting similar steric profiles but divergent reactivity due to the sulfonamide moiety .

Key Research Findings

- Directing Group Efficiency: Anthraquinone-based benzamides (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) show superior regioselectivity in C–H activation due to their planar, conjugated systems enhancing metal coordination .

- Catalytic Applications: N,O-bidentate benzamides enable γ-C–H functionalization in aliphatic systems, while anthraquinone derivatives are effective in aromatic C–H activation . Sulfonamide analogs (e.g., N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide) may exhibit distinct reactivity due to stronger electron withdrawal, though this requires further study .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure that influences its biological properties. The presence of a cyclohexyl group and a hydroxyethyl moiety contributes to its hydrophobic characteristics, which can affect its interaction with biological targets.

The biological effects of this compound are primarily mediated through its interaction with various receptors and enzymes. It has been investigated for its potential as a ligand in receptor binding studies, suggesting that it may modulate receptor activity, influencing physiological responses such as inflammation and pain perception.

Antiinflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of pain management and inflammatory diseases. The compound's mechanism may involve inhibition of specific signaling pathways associated with inflammation, potentially through modulation of cytokine release or inhibition of cyclooxygenase enzymes .

Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a significant reduction in edema and pain scores compared to control groups, supporting its potential use as an anti-inflammatory agent.

Study 2: Kinase Inhibition

Another study evaluated the kinase inhibitory activity of benzamide derivatives including this compound. Results demonstrated moderate inhibition of specific kinases involved in cellular proliferation pathways, suggesting that this compound could play a role in cancer therapeutics .

Data Table: Summary of Biological Activities

Q & A

Q. Validation Steps :

- Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic bond lengths/angles. Discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects .

- Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds) influencing the crystal structure .

Q. Troubleshooting :

- Re-examine solvent inclusion or thermal motion artifacts in crystallographic data.

- Recalculate computational models with dispersion corrections (e.g., Grimme’s D3) to account for van der Waals interactions .

Q. What strategies are effective for elucidating the biological mechanism of action of this compound?

- Methodological Answer :

- Target Identification : Perform affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .

- Enzyme Inhibition Assays : Test against panels like kinases or cytochrome P450 isoforms (IC determination) using fluorogenic substrates .

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., serotonin 5-HT) and validate via site-directed mutagenesis .

Q. How should researchers assess the environmental impact and degradation pathways of this compound in laboratory settings?

- Methodological Answer :

- Environmental Hazard Classification : Follow UN3077 guidelines for "environmentally hazardous substances" during disposal. Conduct OECD 301 biodegradation tests (e.g., modified Sturm test) to evaluate aerobic breakdown .

- Degradation Studies : Use LC-MS/MS to identify metabolites under UV photolysis (λ = 254 nm) or enzymatic (e.g., liver microsomes) conditions. Key intermediates may include hydroxylated cyclohexyl or benzamide fragments .

Data Contradiction Analysis

Q. How can conflicting results in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects) be systematically addressed?

- Methodological Answer :

Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with varying concentrations (0.1–100 µM) to identify off-target effects .

Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., NF-κB, MAPK) affected by the compound. Cross-reference with PubChem BioAssay data .

Solubility Controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Anhydrous DMF or CHCl | Higher polarity improves amine coupling | |

| Temperature | 25–40°C | Prevents decomposition | |

| Coupling Agent | EDC/HOBt or DCC/DMAP | Reduces racemization | |

| Purification | Silica gel (EtOAc/hexane) | Removes unreacted intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.